molecular formula C22H20N2O2 B3112657 N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide CAS No. 1909333-82-9

N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide

Cat. No.: B3112657
CAS No.: 1909333-82-9
M. Wt: 344.4 g/mol
InChI Key: AWTLXLDETPWZRB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide involves several steps:

Chemical Reactions Analysis

N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles[][3].

Scientific Research Applications

N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of benzyl and biphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N'-(4-methyl-2-phenylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-16-12-13-20(19(14-16)18-10-6-3-7-11-18)24-22(26)21(25)23-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTLXLDETPWZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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